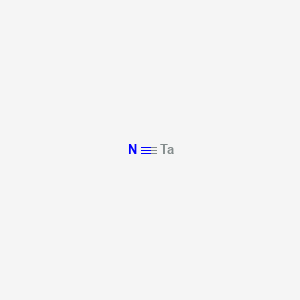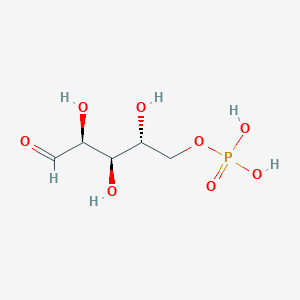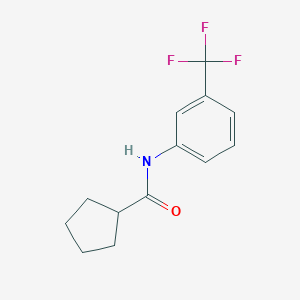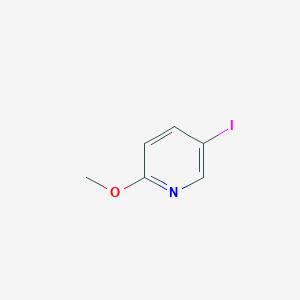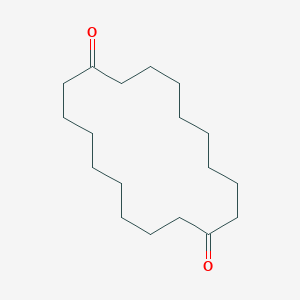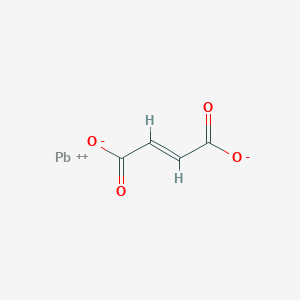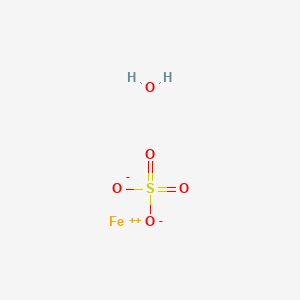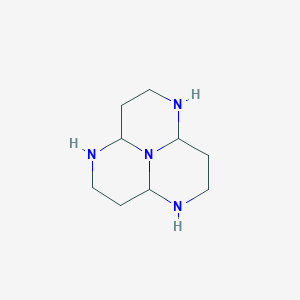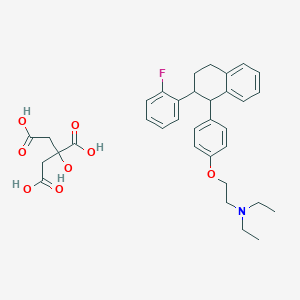
月桂酸锡
描述
Tin dilaurate, also known as dibutyltin dilaurate, is an organotin compound. The molecule consists of two laurate groups and two butyl groups attached to a tin (IV) atom . It is involved in the vulcanization of silicones and acts as a stabilizer in polyvinyl chloride (PVC). It also serves as a rust inhibitor for polyurethanes, polyols, silicones, and as a fuel additive .
Synthesis Analysis
Organotin compounds, which are organometallic compounds containing tin-carbon bonds, are synthesized through various methods . A synthesis method of dibutyltin dilaurate involves adding lauric acid, dibutyltin dichloride, and ethanol into a reactor with a condenser pipe, heating and stirring the mixed solution in the reactor, and dropping sodium ethoxide-ethanol solution when the temperature reaches 50-60°C .
Molecular Structure Analysis
The molecular geometry at the tin atom in dibutyltin dilaurate is tetrahedral. Based on the crystal structure of the related bis (bromobenzoate), the oxygen atoms of the carbonyl groups are weakly bonded to the tin atom .
Chemical Reactions Analysis
Organotin compounds are known for their role in the formation of the urethane linkage from the isocyanate and alcohol . Dibutyltin dilaurate is used as a catalyst in these reactions.
Physical And Chemical Properties Analysis
Dibutyltin dilaurate is a colorless viscous and oily liquid. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学研究应用
聚氨酯形成中的催化作用: DBTL 被广泛用作涂料中异氰酸酯/羟基反应的催化剂,特别是在聚氨酯生产中。它催化与羟基和水的反应并水解酯基。然而,由于环境问题,人们有兴趣寻找选择性更高、毒性更低的选择方案 (Blank, He, & Hessell, 1999).
防腐涂料: DBTL 已被提议作为有机改性陶瓷防腐涂料的中性催化剂,与酸催化剂相比显示出优异的性能 (Salazar Hernández 等人,2017 年).
PVC 分解中的稳定作用: 使用穆斯堡尔光谱的研究表明,PVC 中的锡月桂酸盐稳定剂在热降解过程中转化为二烷基二氯化锡,这对于了解 PVC 的降解过程非常重要 (Allen 等人,1985 年).
润滑和抗磨损: DBTL 与有机硼酸盐结合,在润滑应用中表现出改善的抗磨损性能。据信这种协同作用是由于催化反应产生的金属表面的元素锡,从而减少了磨损 (Yao & Dong, 1996).
聚合物科学中的催化活性: DBTL 在交联聚醚氨酯的制备中使用会显着影响热分解规则,影响活化能和反应级数,并影响最终产物的性能 (Volkova 等人,1978 年).
多孔纳米结构的合成: DBTL 已用于合成多孔二氧化锡纳米结构,由于其高表面积和优异的催化活性,该纳米结构作为催化剂具有广阔的应用前景 (Zhao 等人,2006 年).
医学应用: DBTL 已被证明可有效去除鸡身上的绦虫,为其在兽医学中的应用提供了途径 (Edgar & Teer, 1957).
表面和材料科学: 作为 DBTL 降解产物的氧化锡的研究非常重要,因为它在气体传感器、催化剂和透明导体中的应用 (Batzill & Diebold, 2005).
对细胞机制的影响: DBTL 影响核受体的转录活性,并影响哺乳动物细胞中的脂肪生成和炎症,突出了其对内分泌和代谢功能的潜在影响 (Milton 等人,2017 年).
三酰甘油水解: DBTL 在三酰甘油水解中作为有效催化剂,在温和条件下表现出高活性,这有利于工业过程 (Silva 等人,2016 年).
安全和危害
未来方向
The tin industry faces unprecedented opportunities and challenges in the next decade . The demand for renewable energy sources has made biofuels an attractive alternative that can reduce the consumption of traditional fossil fuels . Tin dilaurate, as a catalyst, could play a significant role in this context.
属性
IUPAC Name |
dodecanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNTRWJKQJDRE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tin dilaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stannous laurate | |
CAS RN |
14974-55-1 | |
| Record name | Stannous laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14E51136PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
